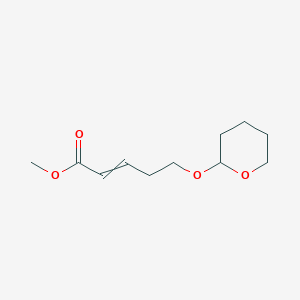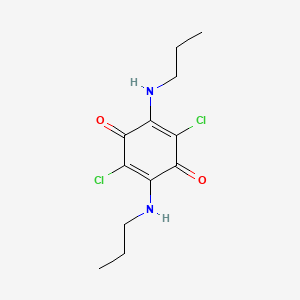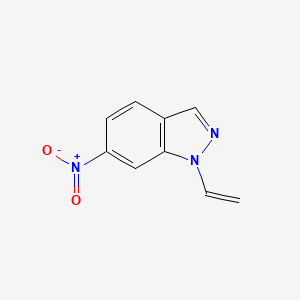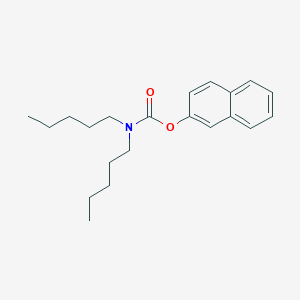
3,5-Bis(chloromethyl)-1,4-oxaselenane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(chloromethyl)-1,4-oxaselenane is an organoselenium compound characterized by the presence of selenium, oxygen, and chlorine atoms in its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(chloromethyl)-1,4-oxaselenane typically involves the reaction of selenium dioxide with appropriate chloromethyl precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in the synthesis include dichloromethane and chloroform, and the reaction is often catalyzed by Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified through distillation and recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3,5-Bis(chloromethyl)-1,4-oxaselenane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Bis(chloromethyl)-1,4-oxaselenane has several scientific research applications:
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Bis(chloromethyl)-1,4-oxaselenane involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions and cellular defense mechanisms. The compound’s chloromethyl groups can also participate in alkylation reactions, leading to modifications of biomolecules.
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)-1,4-oxaselenane: Similar structure but with trifluoromethyl groups instead of chloromethyl groups.
1,4-Oxathiane: Contains sulfur instead of selenium.
1,4-Oxaselenane: Lacks the chloromethyl groups.
Uniqueness
3,5-Bis(chloromethyl)-1,4-oxaselenane is unique due to the presence of both selenium and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
62757-28-2 |
|---|---|
分子式 |
C6H10Cl2OSe |
分子量 |
248.02 g/mol |
IUPAC名 |
3,5-bis(chloromethyl)-1,4-oxaselenane |
InChI |
InChI=1S/C6H10Cl2OSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2 |
InChIキー |
ZULOGSKOZRQINX-UHFFFAOYSA-N |
正規SMILES |
C1C([Se]C(CO1)CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)
![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)
![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)



![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)

![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)

